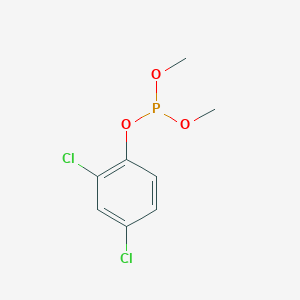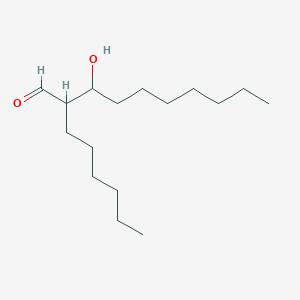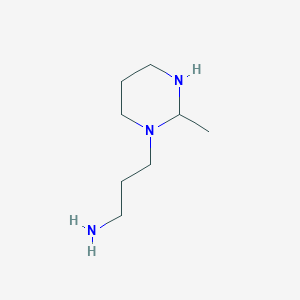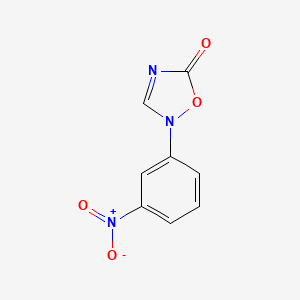![molecular formula C19H22N2O2 B14285581 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde CAS No. 130594-86-4](/img/structure/B14285581.png)
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde is an aromatic azobenzene compound known for its photosensitivity and ability to undergo reversible trans-cis isomerization. This compound is characterized by the presence of a diazo group (-N=N-) and a hexyloxy tail, which contribute to its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde typically involves a diazotization reaction followed by coupling with a suitable aromatic aldehyde. The process begins with the diazotization of aniline derivatives in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-(hexyloxy)benzaldehyde under basic conditions to form the desired azobenzene compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The diazo group can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzoic acid.
Reduction: 4-{(E)-[4-(Hexyloxy)phenyl]hydrazinyl}benzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in studies of photoisomerization and photochemical reactions.
Biology: Investigated for its potential as a photosensitive probe in biological systems, enabling the study of light-induced changes in biomolecules.
Medicine: Explored for its potential in photodynamic therapy, where light activation can trigger therapeutic effects.
Wirkmechanismus
The primary mechanism of action of 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde involves its ability to undergo reversible trans-cis isomerization upon exposure to light. The trans isomer is thermodynamically stable and rod-like, while the cis isomer is bent and less stable. This photoisomerization process leads to significant changes in the molecular polarity and conformation, which can be harnessed for various applications .
Vergleich Mit ähnlichen Verbindungen
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde is unique due to its hexyloxy tail and specific diazo linkage. Similar compounds include:
4-{(E)-[4-(Methoxy)phenyl]diazenyl}benzaldehyde: Similar structure but with a methoxy group instead of a hexyloxy group.
4-{(E)-[4-(Ethoxy)phenyl]diazenyl}benzaldehyde: Similar structure but with an ethoxy group.
4-{(E)-[4-(Butoxy)phenyl]diazenyl}benzaldehyde: Similar structure but with a butoxy group.
These compounds share the azobenzene core but differ in their alkoxy substituents, which influence their physical and chemical properties.
Eigenschaften
CAS-Nummer |
130594-86-4 |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-[(4-hexoxyphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-4-5-14-23-19-12-10-18(11-13-19)21-20-17-8-6-16(15-22)7-9-17/h6-13,15H,2-5,14H2,1H3 |
InChI-Schlüssel |
WSUPCNHPNYJESO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)

![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)



![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)





![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
